molecular formula C8H5BrClNO B2585565 2-(4-Bromo-2-chlorophenoxy)acetonitrile CAS No. 951918-41-5

2-(4-Bromo-2-chlorophenoxy)acetonitrile

Cat. No.: B2585565
CAS No.: 951918-41-5
M. Wt: 246.49
InChI Key: ZIYJCXGUCZBOTC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)acetonitrile is an organic compound with the molecular formula C8H5BrClNO and a molecular weight of 246.49 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to a phenoxy group, which is further connected to an acetonitrile group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Bromo-2-chlorophenoxy)acetonitrile typically involves the reaction of 4-bromo-2-chlorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

[ \text{4-Bromo-2-chlorophenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

2-(4-Bromo-2-chlorophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of phenoxy derivatives.

    Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)acetonitrile is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: It is explored for its potential pharmacological properties, including its use as a building block in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

2-(4-Bromo-2-chlorophenoxy)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and acetonitrile groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYJCXGUCZBOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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